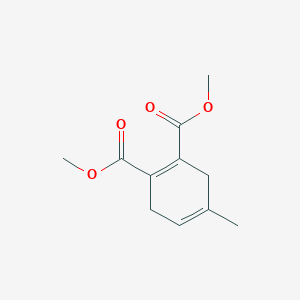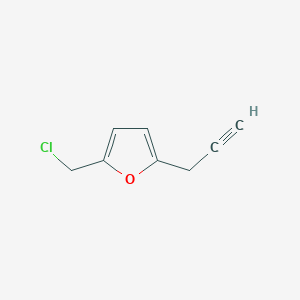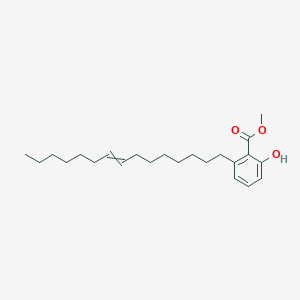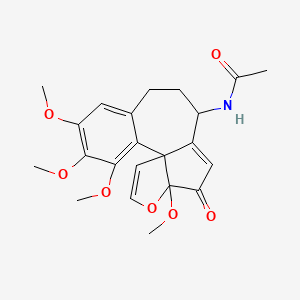
Secocolchicine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of secocolchicine involves a fully regiocontrolled process. One of the key steps in the synthetic route is the condensation of lithium halogenocarbenoid with 3,4,5-trimethoxycinnamaldehyde. This reaction produces a 1,2-addition product, which is then elaborated to form a benzoate compound. Treatment with a base leads to ring expansion, resulting in a troponoid structure. The final step involves replacing the benzoate group with an acetamido moiety to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows the laboratory-scale procedures with optimizations for larger-scale production. This includes ensuring the availability of high-purity reagents and maintaining stringent reaction conditions to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Secocolchicine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound, leading to different analogs.
Substitution: Various substitution reactions can occur, particularly at the methoxy groups, to produce a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various analogs of this compound with modified functional groups, which can exhibit different pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Secocolchicine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and reactivity of colchicine derivatives.
Biology: this compound is studied for its effects on cell division and its potential as an anti-mitotic agent.
Medicine: Research focuses on its potential therapeutic applications, particularly in treating inflammatory conditions and certain types of cancer.
Industry: this compound and its derivatives are explored for their potential use in developing new pharmaceuticals and agrochemicals
Wirkmechanismus
Secocolchicine exerts its effects primarily by interfering with the intracellular assembly of the inflammasome complex in neutrophils and monocytes. This action mediates the activation of interleukin-1β, an inflammatory mediator. Additionally, this compound attenuates neutrophil activity, reducing inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Secocolchicine is compared with other colchicine derivatives and similar compounds:
Colchicine: The parent compound, known for its anti-inflammatory and anti-mitotic properties.
Demecolcine: Another derivative with similar anti-mitotic effects but different pharmacokinetic properties.
Thiocolchicine: A sulfur-containing analog with enhanced anti-inflammatory activity.
Uniqueness: this compound is unique due to its specific synthetic route and the resulting structural modifications, which can lead to distinct pharmacological properties compared to other colchicine derivatives .
Eigenschaften
CAS-Nummer |
61014-70-8 |
|---|---|
Molekularformel |
C22H25NO7 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
N-(3,4,5,14-tetramethoxy-13-oxo-15-oxatetracyclo[9.6.0.01,14.02,7]heptadeca-2,4,6,11,16-pentaen-10-yl)acetamide |
InChI |
InChI=1S/C22H25NO7/c1-12(24)23-15-7-6-13-10-16(26-2)19(27-3)20(28-4)18(13)21-8-9-30-22(21,29-5)17(25)11-14(15)21/h8-11,15H,6-7H2,1-5H3,(H,23,24) |
InChI-Schlüssel |
FFDCJEBRJMKLSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C34C1=CC(=O)C3(OC=C4)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-Methyl-6,7,8,9-tetrahydro-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B14605029.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
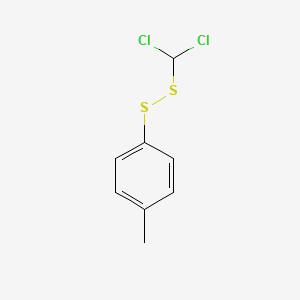
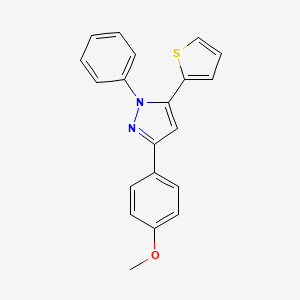

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
